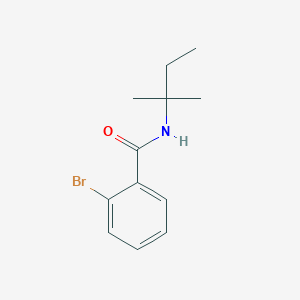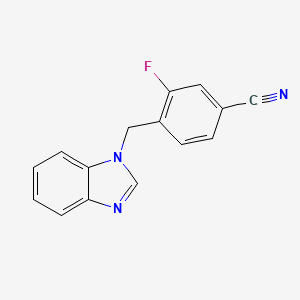![molecular formula C9H7ClN4O2 B7469256 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine, also known as CNI-PI, is a chemical compound with potential applications in scientific research. This compound is a member of the nitroimidazole family, which is well-known for its therapeutic use in treating various bacterial and parasitic infections. However, CNI-PI has recently gained attention for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine works by selectively binding to DNA lesions induced by ionizing radiation. This binding results in the stabilization of the DNA lesion, which prevents the repair machinery from recognizing and repairing the lesion. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to have minimal toxicity in normal cells, making it a promising candidate for use in cancer treatment. However, this compound has been shown to induce DNA damage in normal cells at high concentrations, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its selectivity for DNA lesions induced by ionizing radiation. This makes it a valuable tool for studying the cellular response to DNA damage and repair mechanisms. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment.
One of the limitations of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its potential to induce DNA damage in normal cells at high concentrations. This may limit its use in certain applications and requires careful consideration when designing experiments.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine. One potential direction is to further investigate its mechanism of action and how it interacts with DNA repair machinery. Another potential direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine to be used as a diagnostic tool for detecting DNA damage in cancer cells.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 4-nitroimidazole in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
Applications De Recherche Scientifique
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has potential applications in scientific research as a tool for studying DNA damage and repair mechanisms. This compound has been shown to selectively bind to DNA lesions induced by ionizing radiation, which makes it a valuable tool for studying the cellular response to DNA damage. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment by sensitizing cancer cells to radiation-induced DNA damage.
Propriétés
IUPAC Name |
2-chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-2-1-7(3-11-8)4-13-5-9(12-6-13)14(15)16/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKRECBXQJRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
